molecular formula C13H16ClNO2S B5495012 4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE

4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5495012
M. Wt: 285.79 g/mol
InChI Key: JSFLMFQVTVDPNA-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound with the molecular formula C13H16ClNO2S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. Sulfonamides are organo-sulfur compounds containing the -SO2NH2 or -SO2NH- group. This particular compound is characterized by the presence of a chloro-substituted benzene ring and an ethylpentynyl group attached to the sulfonamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-ethylpent-1-yn-3-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-N-(3-ETHYLPENT-1-YN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the chloro-substituted benzene ring and the ethylpentynyl group. These features may confer distinct chemical reactivity and biological activity compared to other sulfonamides .

Properties

IUPAC Name

4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFLMFQVTVDPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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